1-环己基哌啶-2,4-二酮

描述

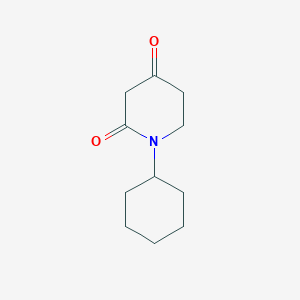

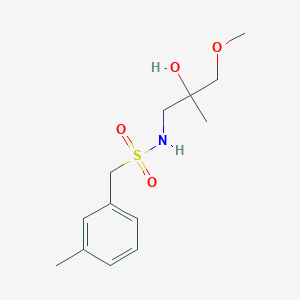

1-Cyclohexylpiperidine-2,4-dione is a chemical compound with the CAS Number: 91340-30-6 . It has a molecular weight of 195.26 . The compound is in powder form and has a melting point of 104-105 .

Molecular Structure Analysis

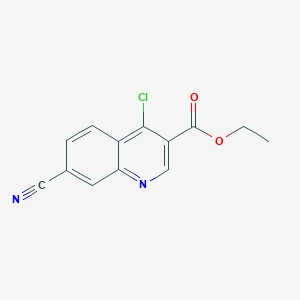

The InChI code for 1-Cyclohexylpiperidine-2,4-dione is 1S/C11H17NO2/c13-10-6-7-12 (11 (14)8-10)9-4-2-1-3-5-9/h9H,1-8H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

1-Cyclohexylpiperidine-2,4-dione is a powder with a melting point of 104-105 . It has a molecular weight of 195.26 . The compound’s InChI code is 1S/C11H17NO2/c13-10-6-7-12 (11 (14)8-10)9-4-2-1-3-5-9/h9H,1-8H2 , which provides a specific textual identifier for its molecular structure.科学研究应用

芳香化酶抑制活性

1-环己基哌啶-2,4-二酮已被研究作为一种可能的芳香化酶抑制剂。芳香化酶是一种依赖于细胞色素P450的酶,负责将雄激素转化为雌激素。在一项研究中,该化合物的衍生物,包括3-环己基和3-环己基甲基衍生物,显示出显著的酶抑制活性,使它们成为内分泌治疗候选药物,用于激素依赖性肿瘤,如乳腺癌(Staněk等,1991年)。

生物活性分子的前体

与1-环己基哌啶-2,4-二酮密切相关的环己烷-1,3-二酮衍生物是合成各种生物活性分子的关键结构前体。这些分子表现出一系列生物活性,包括抗菌、抗炎和抗肿瘤性质。这些衍生物的化学多样性归因于它们高活性的亚甲基基团和二羰基团(Sharma et al., 2021)。

钯催化的分子内烯烃烷化反应

在一项研究中,1-环己基哌啶-2,4-二酮的衍生物的环化反应是由钯化合物催化的。这个过程涉及烯醇碳原子对钯络合烯烃的攻击,随后是钯迁移和质子解离,展示了该化合物在有机合成中的实用性(Qian & Widenhoefer, 2003)。

合成含氧杂环化合物

类似于1-环己基哌啶-2,4-二酮的环己烷-1,3-二酮衍生物用于合成含氧六元杂环化合物。这些杂环化合物是制备天然产物和其他具有抗病毒、抗菌和抗癌活性的有价值生物活性分子的中间体(Sharma et al., 2020)。

与金属形成复合物

研究表明,与1-环己基哌啶-2,4-二酮相关的环己烷-1,2-二酮衍生物可以与钴、镍和铜等金属形成配合物。这些配合物在配位化学中很重要,可能在催化和材料科学中具有潜在应用(Bassett et al., 1969)。

安全和危害

作用机制

Mode of Action

It is believed to interact with its targets in a way that alters their function, but the specifics of this interaction and the resulting changes are still being studied .

Biochemical Pathways

It is believed that the compound may influence several pathways due to its complex structure and potential for diverse interactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Cyclohexylpiperidine-2,4-dione are currently under study. These properties will determine the compound’s bioavailability, or how much of the compound is able to reach its target sites in the body .

Result of Action

As research progresses, it is expected that more information about these effects will become available .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Cyclohexylpiperidine-2,4-dione. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .

属性

IUPAC Name |

1-cyclohexylpiperidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c13-10-6-7-12(11(14)8-10)9-4-2-1-3-5-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYUUXVXLWJHQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCC(=O)CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexylpiperidine-2,4-dione | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2393997.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}-1H-pyrrole-2-sulfonamide](/img/structure/B2394004.png)

![N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2394014.png)

![N-(2,4-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2394016.png)

![7-(3-Bromophenyl)-2-((2-chlorobenzyl)thio)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2394018.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B2394020.png)